

How to prepare IT-143B stock solution for assays

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Compound of Interest

Compound Name: IT-143B

Cat. No.: B10820934

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Application Notes and Protocols for IT-143B For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of **IT-143B**, a piericidin-class antibiotic, for in vitro assays. The information is intended to guide researchers in utilizing this compound for studies related to its antifungal, antibacterial, and anticancer properties.

Introduction

IT-143B is a potent bioactive compound belonging to the piericidin family of antibiotics, originally isolated from *Streptomyces* sp.[1]. Like other members of this class, **IT-143B** is an inhibitor of the mitochondrial electron transport chain. Specifically, it targets Complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in cellular respiration[2][3]. By disrupting the electron flow from NADH to ubiquinone, **IT-143B** effectively blocks ATP synthesis and induces the production of reactive oxygen species (ROS), leading to cellular stress and apoptosis[3][4]. These mechanisms of action make **IT-143B** a compound of interest for its antifungal, antibacterial, and cytotoxic activities against carcinoma cells[1].

Physicochemical and Storage Data

Proper handling and storage of **IT-143B** are crucial for maintaining its stability and activity. The following table summarizes key quantitative data for **IT-143B**.

Parameter	Value	Source
Molecular Formula	C ₂₈ H ₄₁ NO ₄	Bioaustralis Fine Chemicals
Molecular Weight	455.63 g/mol	Bioaustralis Fine Chemicals
Purity	>95% by HPLC	Bioaustralis Fine Chemicals,[5]
Appearance	Pale yellow oil	Inferred from Piericidin A[3]
Long-Term Storage	-20°C	Bioaustralis Fine Chemicals
Solubility	Soluble in Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Dimethylformamide (DMF)	Bioaustralis Fine Chemicals,[1]

Experimental Protocols

Preparation of IT-143B Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **IT-143B** in DMSO. It is recommended to prepare fresh dilutions for each experiment.

Materials:

- **IT-143B** solid compound
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Calibrated pipettes

Procedure:

- Equilibrate the vial of **IT-143B** to room temperature before opening to prevent condensation.

- Weigh out 1 mg of **IT-143B** and transfer it to a sterile microcentrifuge tube.
- To prepare a 10 mM stock solution, add 219.5 µL of anhydrous DMSO to the microcentrifuge tube containing 1 mg of **IT-143B**.
 - Calculation: $(1 \text{ mg} / 455.63 \text{ g/mol}) / 10 \text{ mmol/L} = 0.0002195 \text{ L} = 219.5 \text{ µL}$
- Vortex the solution thoroughly until the **IT-143B** is completely dissolved. Visually inspect the solution to ensure there are no particulates.
- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for long-term use. When stored properly, the stock solution should be stable for several months.

In Vitro Cytotoxicity Assay using MTT

This protocol outlines a method to assess the cytotoxic effects of **IT-143B** on a cancer cell line (e.g., KB carcinoma cells) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

- Cancer cell line of interest (e.g., KB cells)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **IT-143B** stock solution (10 mM in DMSO)
- 96-well cell culture plates
- MTT solution (5 mg/mL in PBS)
- DMSO
- Phosphate-buffered saline (PBS)
- Multi-channel pipette

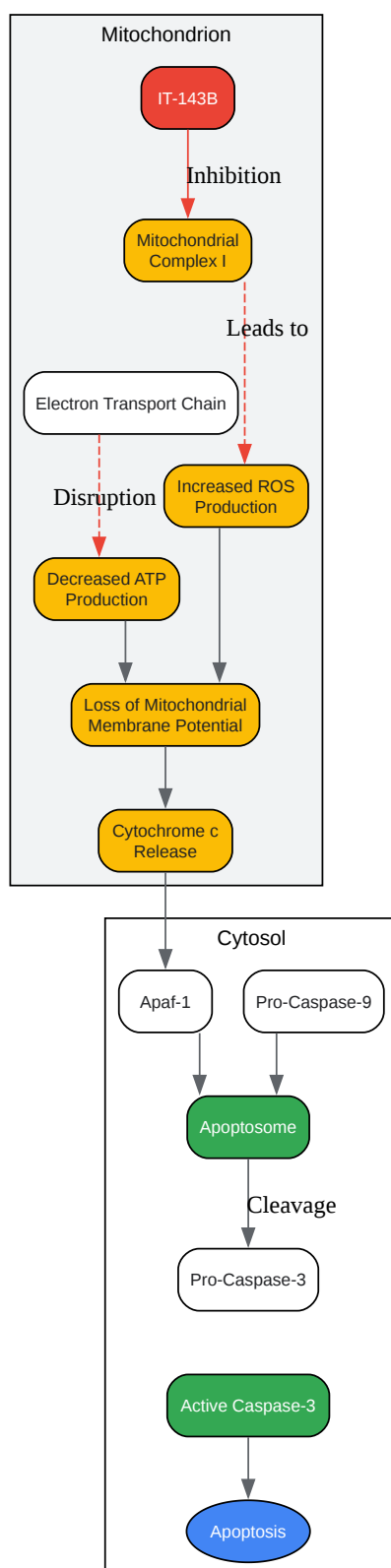
- Plate reader capable of measuring absorbance at 570 nm

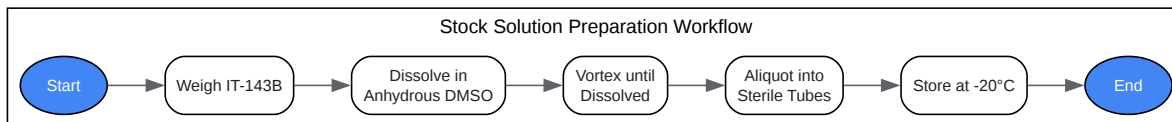
Procedure:

- Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium.
- Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
- Prepare serial dilutions of **IT-143B** in complete culture medium from the 10 mM stock solution. A suggested starting range for the final concentrations in the wells is 0.01 μ M to 100 μ M. Remember to include a vehicle control (DMSO) at the same concentration as the highest **IT-143B** treatment.
- After 24 hours, carefully remove the medium from the wells and add 100 μ L of the prepared **IT-143B** dilutions or vehicle control to the respective wells.
- Incubate the plate for another 24-72 hours at 37°C and 5% CO₂.
- After the incubation period, add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium containing MTT and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate for 5-10 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow

The primary mechanism of action of **IT-143B** is the inhibition of Complex I in the mitochondrial electron transport chain. This disruption leads to a cascade of events culminating in apoptosis.





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